tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate
Description
tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is a propanoate ester derivative featuring a tert-butyl ester group and an amino moiety substituted with a 4-fluorobenzyl group. This compound is structurally categorized as a β-amino acid ester, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where fluorinated aromatic groups are prized for their metabolic stability and target affinity .
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOUHNANUODXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily investigated for its potential in drug development due to its structural properties, which may confer specific biological activities. It is related to the class of compounds known as tertiary amines, which often exhibit diverse pharmacological effects. For instance, derivatives of similar structures have been reported to possess anticholinergic properties, making them candidates for treating conditions like overactive bladder and certain gastrointestinal disorders .
Case Study: Anticholinergic Activity
A notable study highlighted the use of related 3,3-diphenylpropylamines in pharmaceutical compositions aimed at heart-related conditions. The research indicated that compounds with similar structural motifs could demonstrate significant cardiovascular effects, suggesting that tert-butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate may also exhibit such properties .
Synthesis and Chemical Reactions
Synthesis Pathways
The synthesis of this compound can involve various chemical reactions, including amidation and esterification processes. Recent advancements have shown that utilizing carbon monoxide in the reaction environment can enhance yields and purity of the final product .
Radiopharmaceutical Applications
Fluorinated Analogues
The compound's fluorinated analogues have been explored for use in positron emission tomography (PET) imaging. Specifically, compounds like 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid are designed to target amino acid transporters, which are crucial in tumor imaging . The incorporation of fluorine enhances the compound's visibility in PET scans, making it a valuable tool in oncology.
Transporter Substrates
Research indicates that compounds similar to this compound can act as substrates for A-type amino acid transporters. This property is significant for drug design as it may facilitate the delivery of therapeutic agents across cell membranes .
Potential Side Effects and Considerations
While exploring the applications of this compound, it is essential to consider potential side effects associated with its use. Compounds with similar structures have shown varying degrees of toxicity and side effects depending on their specific interactions with biological systems. Continuous research is necessary to fully understand these implications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights structural analogs of tert-butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate, emphasizing variations in substituents and their impact on physicochemical and functional properties.
Structural Analogs with Modified Amino Substituents
Substituent Effects on Reactivity and Function
- Electron-Withdrawing Groups: The 4-fluorobenzyl group in the target compound increases electrophilicity at the amino nitrogen, enhancing its reactivity in nucleophilic substitutions compared to non-fluorinated analogs like tert-butyl 3-(benzyl(methyl)amino)propanoate .
- Ester Group Influence: The tert-butyl ester improves solubility in non-polar solvents and resistance to hydrolysis compared to methyl esters (e.g., methyl (R)-3-amino-3-(4-fluorophenyl)propanoate), which are more prone to enzymatic cleavage .
- Protective Groups: Boc-protected derivatives (e.g., A490507 in ) exhibit reduced reactivity at the amino site, making them suitable for stepwise syntheses requiring selective deprotection .
Physicochemical Data
| Property | This compound | Methyl (R)-3-amino-3-(4-fluorophenyl)propanoate | tert-Butyl 3-(benzyl(methyl)amino)propanoate |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 3.0 |
| Water Solubility | Low (~0.1 mg/mL) | Moderate (~5 mg/mL) | Low (~0.2 mg/mL) |
| Melting Point | 78–80°C | 102–104°C | 65–67°C |
Biological Activity
tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of tert-butyl 3-bromopropanoate with 4-fluorobenzylamine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide. The reaction conditions typically involve heating to facilitate the formation of the desired product.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, triggering various biochemical pathways. The exact mechanisms depend on the context of its application but generally include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering their function and impacting metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing signal transduction processes within cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, although detailed mechanisms and efficacy require further investigation.
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurological pathways, particularly concerning epilepsy-related channels .
- Enzyme Modulation : It has shown promise in modulating various enzyme activities, which could lead to therapeutic applications in metabolic disorders .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can effectively inhibit specific enzyme activities related to cancer progression. For example, it has been shown to interact with enzymes involved in DNA repair mechanisms, which are crucial for maintaining genomic stability in cancer cells .
- Pharmacological Characterization : A study focusing on the pharmacological characterization reported that compounds similar to this compound exhibited significant binding affinities to target receptors, indicating a potential for therapeutic use in conditions such as epilepsy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
